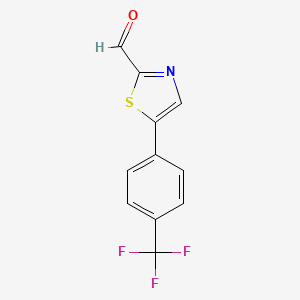
5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde: is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and a formyl group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic or basic conditions.
Major Products:
Oxidation: 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid.
Reduction: 5-(4-(Trifluoromethyl)phenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It is being investigated for its ability to inhibit the growth of various pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent, as well as its role in the development of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the thiazole ring and trifluoromethyl group .
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)thiazole-2-carbaldehyde
- 2-(4-(Trifluoromethyl)phenyl)thiazole-5-carbaldehyde
- 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde
Comparison: Compared to similar compounds, 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances its electron-withdrawing effects, making the compound more reactive in electrophilic substitution reactions. Additionally, the formyl group at the C-2 position of the thiazole ring provides a versatile site for further chemical modifications .
Properties
Molecular Formula |
C11H6F3NOS |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(6-16)17-9/h1-6H |
InChI Key |
UNGWYYVHAPJXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



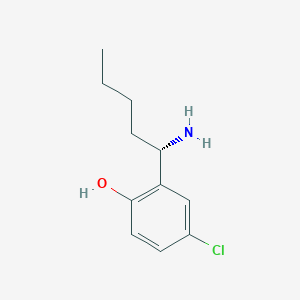

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)

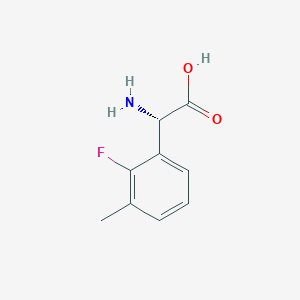

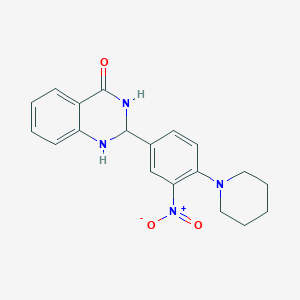
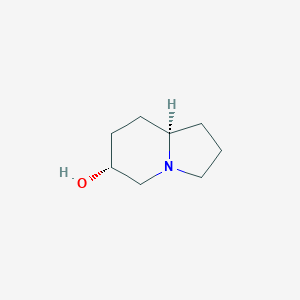
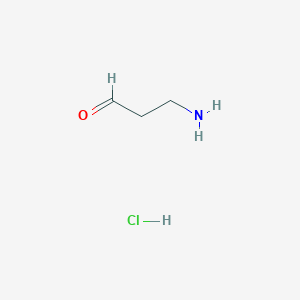
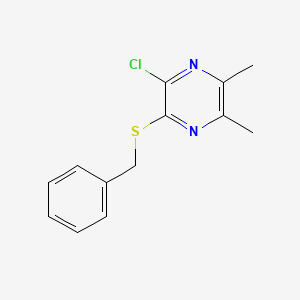
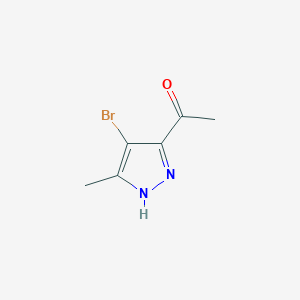
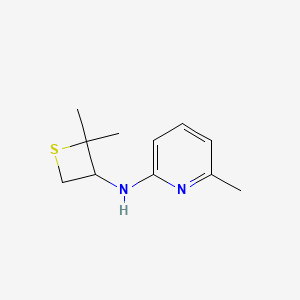
![1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12977516.png)
